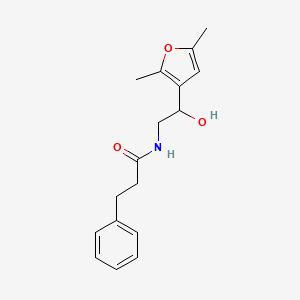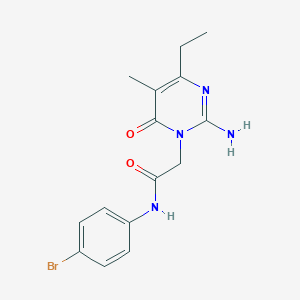
4-(Difluoromethyl)pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Difluoromethyl)pyrimidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1782555-45-6. It has a molecular weight of 174.11 and its IUPAC name is 4-(difluoromethyl)pyrimidine-2-carboxylic acid . It is a solid substance and is stored at 4°C .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “4-(Difluoromethyl)pyrimidine-2-carboxylic acid”, often involves the Dimroth rearrangement. This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Molecular Structure Analysis
The molecular structure of “4-(Difluoromethyl)pyrimidine-2-carboxylic acid” is represented by the formula C6H4F2N2O2 . The InChI Code for this compound is 1S/C6H4F2N2O2/c7-4(8)3-1-2-9-5(10-3)6(11)12/h1-2,4H,(H,11,12) .Physical And Chemical Properties Analysis
“4-(Difluoromethyl)pyrimidine-2-carboxylic acid” is a solid substance with a molecular weight of 174.11 . It is stored at 4°C .Scientific Research Applications
Synthesis Applications
Trifluoromethylated Analogues Synthesis : 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, related to 4-(Difluoromethyl)pyrimidine-2-carboxylic acid, are used in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. This process involves a Michael-like 1,4-conjugate hydrocyanation and a chiral auxiliary approach (Sukach et al., 2015).
Generation and Functionalization of Metal-Bearing Pyrimidines : 5-Pyrimidyllithium species, with structures similar to 4-(Difluoromethyl)pyrimidine-2-carboxylic acid, are stable and can be transformed into carboxylic acids. This process is significant for synthesizing metal-bearing and trifluoromethyl-substituted pyrimidines (Schlosser et al., 2006).
Crystal Engineering
- Building Blocks for Inorganic Crystal Engineering : 4-Carboxylic acid pyrimidine compounds, closely related to 4-(Difluoromethyl)pyrimidine-2-carboxylic acid, serve as robust building blocks in crystal engineering. They form coordination complexes with divalent metal ions, contributing to charge-neutral complex ions (Aakeröy et al., 2006).
Spectroscopic Studies
- Mass Spectrometric Study : Mass spectrometry has been applied to study the main fragmentation routes of 4-pyrimidene carboxylic acids, which are structurally related to 4-(Difluoromethyl)pyrimidine-2-carboxylic acid. This study reveals differences in fragmentation due to various substituents (Jovanović et al., 2002).
Pharmaceutical and Chemical Synthesis
- Synthesis of Pyrimidine Derivatives : 4-(Difluoromethyl)pyrimidine-2-carboxylic acid derivatives are used in the synthesis of novel pyrimidine scaffolds. These compounds are potential candidates for medicinal and agrochemical research due to their unique fluorinated substituents (Schmitt et al., 2017).
Electrochemical Studies
- Electrochemical Reduction Studies : Substituted pyrimidines, akin to 4-(Difluoromethyl)pyrimidine-2-carboxylic acid, have been studied through electrochemical reduction in acetonitrile. This provides insights into the reduction mechanisms and properties of these compounds (O'Reilly et al., 1977).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, playing a crucial role in numerous biological processes .
Mode of Action
Pyrimidine derivatives typically interact with their targets through hydrogen bonding and hydrophobic interactions . The difluoromethyl group may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, potentially affecting various cellular processes .
Pharmacokinetics
The compound’s molecular weight (17410) and its solid physical form suggest that it may have good bioavailability .
Result of Action
As a pyrimidine derivative, it may influence nucleic acid synthesis and cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(Difluoromethyl)pyrimidine-2-carboxylic acid .
properties
IUPAC Name |
4-(difluoromethyl)pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-4(8)3-1-2-9-5(10-3)6(11)12/h1-2,4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLRSYZXHJWQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)pyrimidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2432292.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2432293.png)


![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2432300.png)

![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2432303.png)

![2-Chloro-N-[4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]acetamide](/img/structure/B2432305.png)
![1-Ethyl-3-methyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2432306.png)
![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2432307.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)
